molecular formula C23H21F3N2 B10822243 7-(2-(3,6-Dihydro-4-(3-(trifluoromethyl)phenyl)-1(2H)-pyridinyl)ethyl)isoquinoline CAS No. 335267-09-9

7-(2-(3,6-Dihydro-4-(3-(trifluoromethyl)phenyl)-1(2H)-pyridinyl)ethyl)isoquinoline

Cat. No.: B10822243
CAS No.: 335267-09-9
M. Wt: 382.4 g/mol
InChI Key: ZXXHOPNSTZKWRI-UHFFFAOYSA-N
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Description

SSR-150106 is a small molecule drug developed by Sanofi. It functions as a C-C chemokine receptor antagonist and a tumor necrosis factor alpha inhibitor. This compound has been primarily investigated for its potential in treating immune system diseases, skin and musculoskeletal diseases, and other inflammatory conditions, including rheumatoid arthritis .

Preparation Methods

The synthetic routes and reaction conditions for SSR-150106 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

SSR-150106 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SSR-150106 may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Mechanism of Action

SSR-150106 exerts its effects by antagonizing C-C chemokine receptors and inhibiting tumor necrosis factor alpha. These molecular targets are involved in the regulation of immune responses and inflammation. By blocking the activity of these receptors and inhibiting the production of tumor necrosis factor alpha, SSR-150106 reduces the recruitment and activation of immune cells, thereby decreasing inflammation and pain .

Comparison with Similar Compounds

SSR-150106 is unique in its dual mechanism of action as both a C-C chemokine receptor antagonist and a tumor necrosis factor alpha inhibitor. Similar compounds include:

    Maraviroc: A C-C chemokine receptor antagonist used in the treatment of HIV infection.

    Adalimumab: A tumor necrosis factor alpha inhibitor used in the treatment of rheumatoid arthritis and other inflammatory diseases.

    Etanercept: Another tumor necrosis factor alpha inhibitor used for similar indications as adalimumab.

SSR-150106 stands out due to its combined targeting of both chemokine receptors and tumor necrosis factor alpha, which may offer enhanced therapeutic benefits in treating inflammatory conditions .

Properties

CAS No.

335267-09-9

Molecular Formula

C23H21F3N2

Molecular Weight

382.4 g/mol

IUPAC Name

7-[2-[4-[3-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]isoquinoline

InChI

InChI=1S/C23H21F3N2/c24-23(25,26)22-3-1-2-20(15-22)19-8-12-28(13-9-19)11-7-17-4-5-18-6-10-27-16-21(18)14-17/h1-6,8,10,14-16H,7,9,11-13H2

InChI Key

ZXXHOPNSTZKWRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC4=C(C=C3)C=CN=C4

Origin of Product

United States

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